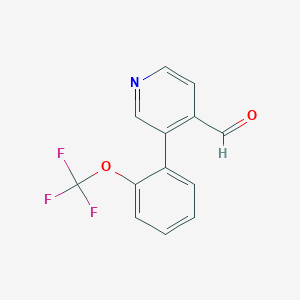
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde is an organic compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.20 g/mol . This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
One common synthetic route involves the reaction of 2-(trifluoromethoxy)benzaldehyde with isonicotinic acid or its derivatives under specific reaction conditions . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)isonicotinaldehyde: Similar structure but lacks the phenyl ring.
3-(Trifluoromethyl)isonicotinaldehyde: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)phenyl isocyanate: Different functional group but shares the trifluoromethylphenyl moiety
The uniqueness of this compound lies in the combination of the trifluoromethoxy group and the isonicotinaldehyde structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H8F3NO2 |
|---|---|
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
3-[2-(trifluoromethoxy)phenyl]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-7-17-6-5-9(11)8-18/h1-8H |
Clave InChI |
LCAHJRLSUWWFKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C=O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















